The Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide
The Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide
Depot medroxyprogesterone acetate (DMPA) is a long-acting, injectable progestin-only contraceptive that is widely used globally.[1] Its efficacy is rooted in its unique pharmacokinetic profile, which allows for sustained release of medroxyprogesterone acetate (MPA), and its potent pharmacodynamic effects on the hypothalamic-pituitary-ovarian axis. This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of DMPA, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of DMPA is characterized by its slow absorption from the site of injection, extensive distribution, hepatic metabolism, and renal excretion of its metabolites.
Absorption
Following a single intramuscular (IM) injection of 150 mg of DMPA, medroxyprogesterone acetate is slowly released from the muscle tissue.[2][3] MPA is detectable in the serum within 30 minutes of administration.[2][3] Plasma concentrations of MPA increase for approximately three weeks, reaching peak plasma concentrations (Cmax) of 1 to 7 ng/mL.[4] Serum concentrations then generally plateau at about 1.0 ng/mL for about three months, followed by a gradual decline.[2][3] In some women, MPA can be detected in the serum for as long as nine months after a single 150 mg injection.[2][3]
A subcutaneous (SC) formulation, Depo-SubQ Provera 104, which contains 104 mg of MPA, provides for a different absorption profile. While specific Cmax values for the 104 mg dose were not detailed in the provided results, a study evaluating a 150 mg SC dose of Depo-Provera found it effectively suppressed ovulation for at least 7 months.[5]
Distribution
Plasma protein binding of MPA averages 86%.[4] This binding occurs primarily to serum albumin.[4] Notably, MPA does not bind to sex-hormone-binding globulin (SHBG).[4]
Metabolism
MPA is extensively metabolized in the liver by cytochrome P450 (CYP3A4) enzymes.[4][6] The metabolism of MPA is complex and involves several transformation pathways, including ring A and/or side-chain reduction, loss of the acetyl group, and hydroxylation at the 2-, 6-, and 21-positions, or a combination of these.[4] This extensive metabolism results in the formation of more than 10 different metabolites.[4]
Excretion
The metabolites of medroxyprogesterone acetate are primarily excreted in the urine as glucuronide conjugates, with only minor amounts excreted as sulfates.[4] The plasma concentrations of MPA decrease exponentially after the initial sustained release phase. They typically become undetectable (<100 pg/mL) between 120 to 200 days after the injection.[4] The apparent half-life of MPA following IM administration of Depo-Provera is approximately 50 days.[4] The effect of hepatic or renal impairment on the pharmacokinetics of DMPA is currently unknown.[4]
Quantitative Pharmacokinetic Data
| Parameter | Value | Administration Route | Reference |
| Time to Peak (Tmax) | ~3 weeks | 150 mg IM | [4] |
| Peak Plasma Concentration (Cmax) | 1 - 7 ng/mL | 150 mg IM | [4] |
| Sustained Concentration | ~1.0 ng/mL for ~3 months | 150 mg IM | [2][3] |
| Plasma Protein Binding | 86% (primarily to albumin) | N/A | [4] |
| Apparent Half-life | ~50 days | 150 mg IM | [4] |
| Time to Undetectable Levels | 120 - 200 days | 150 mg IM | [4] |
Pharmacodynamics
The contraceptive efficacy of DMPA is a result of its multiple pharmacodynamic effects on the female reproductive system.
Mechanism of Action
DMPA is a potent progestin that acts as an agonist at the progesterone receptor.[1] Its primary mechanism of action is the inhibition of gonadotropin secretion from the pituitary gland.[4][7] By suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), DMPA prevents follicular maturation and ovulation.[2][3][8]
In addition to preventing ovulation, DMPA also causes a thickening of the cervical mucus.[4][7] This increased viscosity makes it difficult for sperm to penetrate the cervix and reach the upper genital tract.[8] Furthermore, DMPA induces endometrial atrophy, creating an environment that is unsuitable for blastocyst implantation.[2]
Hormonal and Endometrial Effects
Following a DMPA injection, serum estradiol levels are initially suppressed to the range of the early to mid-follicular phase, with a mean of approximately 50 pg/mL.[2][3] For long-term users, serum estradiol levels can range between 10 and 92 pg/mL, with a mean of about 40 pg/mL.[2][3] Despite these low estrogen levels, side effects such as hot flushes are rare.[2][3]
Ovulation is inhibited, and consequently, serum progesterone levels remain low (< 0.4 ng/mL) for several months after a DMPA injection.[2][3] Ovulation typically resumes when MPA levels fall below 0.1 ng/mL.[2][3] The endometrium becomes atrophic, characterized by small, straight endometrial glands and a decidualized stroma.[2]
Dose-Response Relationship
Studies have shown a dose-dependent effect of DMPA on the suppression of ovulation. Even at doses as low as 25 mg, ovulation can be inhibited for at least 3 months.[9][10] The return of luteal function shows a significant positive correlation with the administered dose of DMPA.[9][10] The standard 150 mg dose is considered to be well above the minimal effective dose for inhibiting ovulation.[9][10] A serum MPA concentration of greater than 0.1 ng/mL is generally considered necessary to inhibit ovulation.[6][11]
Quantitative Pharmacodynamic Data
| Parameter | Effect | Reference |
| Primary Mechanism | Inhibition of gonadotropin (LH & FSH) secretion | [4][7] |
| Secondary Mechanisms | Thickening of cervical mucus, endometrial atrophy | [2][4][7] |
| Ovulation Inhibition | MPA levels > 0.1 ng/mL | [6][11] |
| Serum Progesterone | Remains < 0.4 ng/mL during ovulation inhibition | [2][3] |
| Serum Estradiol (Initial) | ~50 pg/mL | [2][3] |
| Serum Estradiol (Long-term use) | 10 - 92 pg/mL (mean ~40 pg/mL) | [2][3] |
Experimental Protocols
The evaluation of the pharmacokinetics and pharmacodynamics of DMPA typically involves clinical trials with healthy, reproductive-age women.
Study Design
A common design is a partially randomized, multicenter, parallel-group study.[12][13] Participants are screened for good health, confirmed ovulatory cycles, and a body mass index (BMI) within a specified range (e.g., 18–35 kg/m ²).[5][12] Exclusion criteria often include recent pregnancy, use of other hormonal contraceptives, and known allergies or contraindications to MPA.[5]
Drug Administration and Sample Collection
After obtaining informed consent, participants receive a single injection of DMPA (e.g., 150 mg IM or a specific SC dose).[5][11] Blood samples are collected at baseline and at multiple time points post-injection (e.g., 24 hours, and then weekly or bi-weekly for several months) to determine the concentrations of MPA, progesterone, and estradiol.[5][11][14]
Analytical Methods
Serum or plasma concentrations of MPA are typically measured using validated analytical methods such as radioimmunoassay (RIA), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][15][16] Serum levels of progesterone and estradiol are measured to assess ovulation suppression and ovarian function.[5][9]
Visualizations
Pharmacokinetic Pathway of DMPA
References
- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of depot medroxyprogesterone acetate contraception. | Semantic Scholar [semanticscholar.org]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and Drug–Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. google.com [google.com]
- 9. Ovarian function following a single administration of depo-medroxyprogesterone acetate (DMPA) at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Pharmacodynamics and Pharmacokinetics Study of Existing DMPA Contraceptive Methods | MedPath [trial.medpath.com]
- 14. Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate in African Women Receiving Treatment for Human Immunodeficiency Virus and Tuberculosis: Potential Concern for Standard Dosing Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic effects of depot-medroxyprogesterone acetate (DMPA) administered to lactating women on their male infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
